molecular formula C9H8N2S B061981 4-(Thiazol-2-yl)aniline CAS No. 193017-26-4

4-(Thiazol-2-yl)aniline

Cat. No. B061981
M. Wt: 176.24 g/mol
InChI Key: ZGOFHPZQYOXFCP-UHFFFAOYSA-N
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Description

4-(Thiazol-2-yl)aniline is a chemical compound .


Synthesis Analysis

The synthesis of benzothiazole derivatives, which include 4-(Thiazol-2-yl)aniline, was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . A series of novel N - (benzo [d]thiazol-2-yl)-2- [phenyl (2- (piperidin-1-yl) ethylamino] benzamides and N - (benzo [d]thiazol-2-yl)-2- [phenyl (2-morpholino) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N -phenyl anthranilic acid .


Molecular Structure Analysis

The molecular structure of 4-(Thiazol-2-yl)aniline can be represented by the Inchi Code: 1S/C9H9N2S/c10-8-3-1-7 (2-4-8)9-11-5-6-12-9/h1-6,12H,10H2 .


Chemical Reactions Analysis

Thiazoles, including 4-(Thiazol-2-yl)aniline, are important heterocyclic compounds that exhibit a wide range of biological activities .


Physical And Chemical Properties Analysis

4-(Thiazol-2-yl)aniline has a molecular weight of 177.25 . It is a solid at room temperature . The compound has a high GI absorption and is BBB permeant .

Scientific Research Applications

  • Cyclin-Dependent Kinase Inhibitors : A study by Wang et al. (2004) focused on the synthesis of 2-anilino-4-(thiazol-5-yl)pyrimidine compounds as potent inhibitors of cyclin-dependent kinase-2 (CDK2), a crucial target in cancer therapy. They reported the discovery of CDK2 inhibitors with very low nanomolar Ki values, contributing to anti-proliferative and proapoptotic effects consistent with cellular CDK2 inhibition (Wang et al., 2004).

  • Anticancer Agents : Research by Nofal et al. (2014) explored the synthesis of new benzimidazole–thiazole derivatives as anticancer agents. They reported that some of the synthesized compounds showed promising activity against HepG2 and PC12 cancerous cell lines (Nofal et al., 2014).

  • Thiazolo[3,2-a]pyrimidinones Synthesis : Janardhan et al. (2014) utilized 2-Chloro-N-phenylacetamide and N-(benzo[d]thiazol-2-yl)-2-chloroacetamide as building blocks for forming ring-annulated thiazolo[3,2-a]pyrimidinones, highlighting a synthetic route for these compounds (Janardhan et al., 2014).

  • SARS-CoV-2 Research : A study by Eno et al. (2022) involved the synthesis of a related compound for potential application against SARS-CoV-2. They conducted molecular docking studies on SARS-CoV-2 proteins, demonstrating significant binding affinity (Eno et al., 2022).

  • Organic Synthesis and Heterocycles : Zaki et al. (2006) described using a similar compound for synthesizing various new benzothiazole derivatives, showcasing the compound's versatility in organic synthesis (Zaki et al., 2006).

  • Corrosion Inhibitors : Udhayakala et al. (2013) investigated thiadiazolines, including derivatives of aniline, as corrosion inhibitors for mild steel in acidic media. This highlights the compound's potential in industrial applications (Udhayakala et al., 2013).

  • Antimicrobial Activity : Singh and Vedic (2015) synthesized compounds by reacting N-(4-(3-acetamidophenyl)thiazol-2-yl)-2-chloroacetamide with substituted aniline, testing them for antimicrobial activity against various bacteria and fungi (Singh & Vedic, 2015).

Safety And Hazards

The safety information for 4-(Thiazol-2-yl)aniline includes the following hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P305, P351, P338 .

properties

IUPAC Name

4-(1,3-thiazol-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2S/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-6H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGOFHPZQYOXFCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=CS2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50392821
Record name 4-(Thiazol-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50392821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Thiazol-2-yl)aniline

CAS RN

193017-26-4
Record name 4-(Thiazol-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50392821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1,3-thiazol-2-yl)aniline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Iron powder (0.5 g, 8.92 mmol) was added portion wise to a solution of 2-(4-nitrophenyl)-thiazole (200 mg, 0.97 mmol) in acetic acid (5 ml) and stirred at room temperature for 2 hr. The reaction mixture was diluted with water, basified with dilute sodium hydroxide, filtered and the filtrate was extracted with ethyl acetate. The organic layer was washed with water, brine and dried. Evaporation of the solvent yielded 4-thiazol-2-yl-phenylamine (150 mg, 88%) as solid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
SY Ho, J Alam, DA Jeyaraj, W Wang… - Journal of Medicinal …, 2017 - ACS Publications
Porcupine is an O-acyltransferase that regulates Wnt secretion. Inhibiting porcupine may block the Wnt pathway which is often dysregulated in various cancers. Consequently porcupine …
Number of citations: 20 pubs.acs.org
CH Siu, CL Ho, J He, T Chen, X Cui, J Zhao… - Journal of …, 2013 - Elsevier
Four novel thiocyanate-free ruthenium(II) complexes based on thiazole and benzothiazole cyclometalating ligands were synthesized, characterized and applied in dye-sensitized solar …
Number of citations: 31 www.sciencedirect.com
IPC Class, A USPC - 2017 - patentsencyclopedia.com
The invention relates to the use of compounds of general structure (I) in modulation of the Wnt pathway [Formula should be inserted here] wherein R. sup. 1, R. sup. 2, R. sup. 3, R. sup. …
Number of citations: 0 www.patentsencyclopedia.com
A Kaneshige, L Bai, M Wang… - Journal of medicinal …, 2023 - ACS Publications
STAT5 is an attractive therapeutic target for human cancers. We report herein the discovery of a potent and selective STAT5 degrader with strong antitumor activity in vivo. We first …
Number of citations: 8 pubs.acs.org
N Baggi - 2022 - theses.hal.science
Plenty of photochromic molecules have been extensively studied over the years as molecular switches for a broad range of potential applications. In this perspective, a control over the …
Number of citations: 5 theses.hal.science
A Kaneshige - 2022 - deepblue.lib.umich.edu
In the last few decades, STAT5, (signal transducer and activator of transcription 5) has become an attractive therapeutic target but targeting of STAT5 has not been successful. In this …
Number of citations: 0 deepblue.lib.umich.edu

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